molecular formula C9H7IN2O2 B1592983 Methyl 3-iodo-1H-indazole-4-carboxylate CAS No. 885521-54-0

Methyl 3-iodo-1H-indazole-4-carboxylate

Cat. No. B1592983
M. Wt: 302.07 g/mol
InChI Key: ZJEHPJOGJCTNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-iodo-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 885521-54-0 . It has a molecular weight of 302.07 and its IUPAC name is methyl 3-iodo-1H-indazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-iodo-1H-indazole-4-carboxylate” is 1S/C9H7IN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-iodo-1H-indazole-4-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Alkyne Activation and Synthetic Applications

A study by Yamamoto et al. (2009) investigates the reaction of 2-alkynyl-1-methylene azide aromatics with iodine, leading to the formation of 1,3-disubstituted 4-iodoisoquinolines, among other products. This research demonstrates the role of electrophilic species in activating alkynes, with potential implications for synthesizing compounds structurally related to Methyl 3-iodo-1H-indazole-4-carboxylate. The findings underscore the versatility of alkyne activation in organic synthesis, offering pathways to diverse structural frameworks through the incorporation of elements like iodine Yoshinori Yamamoto, I. Gridnev, N. T. Patil, T. Jin, 2009.

Click Chemistry and Drug Discovery

The concept of click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation, highlights the synthetic utility of azides and alkynes, closely related to the functional groups in Methyl 3-iodo-1H-indazole-4-carboxylate. Kolb and Sharpless (2003) discuss the significance of click chemistry in drug discovery, emphasizing its reliability, specificity, and the biocompatibility of reactants. This methodology enables the construction of compounds with significant biological activity, potentially including derivatives of Methyl 3-iodo-1H-indazole-4-carboxylate H. Kolb, K. B. Sharpless, 2003.

Supramolecular Interactions and Coordination Chemistry

Research on triazoles, including derivatives of Methyl 3-iodo-1H-indazole-4-carboxylate, extends into supramolecular and coordination chemistry. Schulze and Schubert (2014) explore the diverse supramolecular interactions of 1,2,3-triazoles, revealing their capacity for complexation and coordination through various bonding mechanisms. This versatility underscores the potential of Methyl 3-iodo-1H-indazole-4-carboxylate derivatives in designing functional materials and catalysts B. Schulze, U. Schubert, 2014.

Corrosion Inhibition and Surface Chemistry

The study of triazole derivatives as corrosion inhibitors provides insight into the surface chemistry applications of Methyl 3-iodo-1H-indazole-4-carboxylate derivatives. Lagrenée et al. (2002) investigate the inhibitory efficiency of a new triazole derivative on mild steel corrosion, demonstrating high inhibition efficiencies. Such research highlights the potential of Methyl 3-iodo-1H-indazole-4-carboxylate derivatives in materials science, particularly in corrosion protection M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, F. Bentiss, 2002.

Synthetic Methodologies and Catalysis

Research by Buchstaller et al. (2011) on the Pd-catalyzed carbonylation of 3-iodoindazoles, closely related to Methyl 3-iodo-1H-indazole-4-carboxylate, develops an effective methodology for preparing indazole-3-carboxylic acid esters and amides. This work underlines the importance of transition metal-catalyzed reactions in synthesizing complex molecules, providing valuable strategies for constructing pharmacologically relevant compounds H. Buchstaller, K. Wilkinson, K. Burek, Yasmin Nisar, 2011.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-iodo-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHPJOGJCTNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646260
Record name Methyl 3-iodo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-1H-indazole-4-carboxylate

CAS RN

885521-54-0
Record name Methyl 3-iodo-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-iodo-1H-indazole-4-carboxylate
Reactant of Route 2
Methyl 3-iodo-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3-iodo-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-iodo-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-iodo-1H-indazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-iodo-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.